N-(2-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
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Properties
IUPAC Name |
N-(2-phenylethyl)-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2S/c1-17-15-18(2)23(19(3)16-17)34(32,33)26-25-28-24(27-14-13-20-9-5-4-6-10-20)21-11-7-8-12-22(21)31(25)30-29-26/h4-12,15-16H,13-14H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWXSFJRZBIYEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant research findings.
- Molecular Formula : C26H25N5O2S
- Molecular Weight : 471.6 g/mol
- CAS Number : 904575-27-5
The compound features a triazoloquinazoline core, which is known for various biological activities including anticancer and antibacterial effects.
Anticancer Activity
Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:
- In Vitro Studies : Compounds from the quinazoline family have shown inhibitory effects on cancer cell lines. A derivative of quinazoline demonstrated an IC50 value of 17.02 µM against tyrosinase compared to 27.56 µM for the standard kojic acid . This suggests potential applications in skin cancer treatment.
Antibacterial Activity
The compound's antibacterial properties were assessed through minimum inhibitory concentration (MIC) studies:
- Comparative Analysis : In a study comparing various compounds, derivatives showed varying activity against cultured bacteria and fungi. The compound's structural features may enhance its interaction with microbial targets .
Molecular docking studies suggest that the compound fits well into the active sites of target enzymes, indicating a competitive inhibition mechanism. This was evidenced by kinetic studies revealing a Ki value of 14.87 µM for one of its derivatives .
Study 1: Synthesis and Evaluation of Quinazoline Derivatives
A series of novel phenylamino quinazolinone derivatives were synthesized and evaluated for their biological activity. Among these derivatives:
| Compound | IC50 (µM) | Control IC50 (µM) |
|---|---|---|
| 9r | 17.02 ± 1.66 | 27.56 ± 1.27 (Kojic Acid) |
This study highlights the potential of quinazoline derivatives as tyrosinase inhibitors .
Study 2: Antimicrobial Activity Assessment
In vitro assays were conducted to evaluate the antimicrobial efficacy of the compound against various pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results indicate moderate to strong antibacterial activity against common pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
